N-(1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
N-(1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H20N6O3 and its molecular weight is 404.43. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory Properties
The compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which have been studied for their anti-inflammatory properties. For example, the synthesis of pyrazolo[1,5-a]pyrimidines, similar in structure to the given compound, showed significant anti-inflammatory activities without ulcerogenic effects (Auzzi et al., 1983).
Anticancer Activity
Compounds similar to N-(1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide have been evaluated for their anticancer activities. For instance, pyrazolo[3,4-d]pyrimidine derivatives exhibited cytotoxic activity against cancer cell lines, indicating potential as anticancer agents (Rahmouni et al., 2016).
Antimicrobial Activity
These compounds have also been explored for antimicrobial properties. Research on pyrazolo[3,4-d]pyrimidines showed notable antibacterial and antifungal activities, suggesting potential use in treating infections (Hossan et al., 2012).
Molecular Structure and Characterization
Studies involving the synthesis and characterization of compounds like this compound contribute to understanding their molecular structure, which is crucial for determining their biological activity and potential applications in medicine (Titi et al., 2020).
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-4-13-12(3)23-21(25-19(13)29)27-17(9-11(2)26-27)24-20(30)18(28)15-10-22-16-8-6-5-7-14(15)16/h5-10,22H,4H2,1-3H3,(H,24,30)(H,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLUGDCMBFTQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C(=O)C3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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